molecular formula C7H11NO3 B1275234 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 52743-73-4

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1275234
CAS No.: 52743-73-4
M. Wt: 157.17 g/mol
InChI Key: BNPUQHZYYWBHSW-UHFFFAOYSA-N
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Description

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that this compound may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with an appropriate reagent can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPUQHZYYWBHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405855
Record name 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52743-73-4
Record name 1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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